![molecular formula C17H17Cl3N4O3S2 B11707144 3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)
3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-甲基-N-{2,2,2-三氯-1-[3-(4-磺酰胺基-苯基)-硫脲基]-乙基}-苯甲酰胺是一种复杂的有机化合物 ,其分子式为C17H15Cl4N3O3S。该化合物以其独特的结构而闻名,该结构包括苯甲酰胺核心,三氯乙基和磺酰胺基-苯基-硫脲基部分。由于其独特的化学性质,它被用于各种科学研究应用。
准备方法
合成路线和反应条件
3-甲基-N-{2,2,2-三氯-1-[3-(4-磺酰胺基-苯基)-硫脲基]-乙基}-苯甲酰胺的合成通常涉及多个步骤:
三氯乙基中间体的形成: 第一步涉及三氯乙酸与合适的甲基化试剂(例如碘甲烷)在碱性条件下反应,以形成三氯乙基中间体。
硫脲基的形成: 然后将三氯乙基中间体与硫脲反应,形成硫脲基衍生物。
与磺酰胺基-苯基基团的偶联: 在酸性条件下,将硫脲基衍生物与磺酰胺基-苯基化合物偶联,以形成所需的产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化,通常涉及使用自动化反应器和连续流系统。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在磺酰胺基-苯基部分,导致形成亚砜或砜。
还原: 还原反应可以在三氯乙基部分发生,将其转化为二氯乙基或单氯乙基部分。
取代: 该化合物可以进行亲核取代反应,尤其是在三氯乙基部分,其中氯原子可以被其他亲核试剂取代。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢(H2O2)和高锰酸钾(KMnO4)。
还原: 通常使用还原剂,如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 在碱性条件下,可以使用胺、硫醇或醇盐等亲核试剂。
主要产品
氧化: 亚砜或砜。
还原: 二氯乙基或单氯乙基衍生物。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
3-甲基-N-{2,2,2-三氯-1-[3-(4-磺酰胺基-苯基)-硫脲基]-乙基}-苯甲酰胺具有多种科学研究应用:
化学: 用作有机合成中制备复杂分子的试剂。
生物学: 由于其独特的结构,对其作为酶抑制剂的潜力进行了研究。
医药: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
3-甲基-N-{2,2,2-三氯-1-[3-(4-磺酰胺基-苯基)-硫脲基]-乙基}-苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性。三氯乙基和磺酰胺基-苯基-硫脲基部分在其结合亲和力和特异性中起着至关重要的作用。所涉及的确切途径取决于具体的应用和目标。
相似化合物的比较
类似化合物
- 3-甲基-N-{2,2,2-三氯-1-[3-(2-氯-苯基)-硫脲基]-乙基}-苯甲酰胺
- 3-甲基-N-{2,2,2-三氯-1-[3-苯基-硫脲基]-乙基}-丁酰胺
- 3-甲基-N-{2,2,2-三氯-1-[4-氯-萘-1-基氧基]-乙基}-丁酰胺
独特性
3-甲基-N-{2,2,2-三氯-1-[3-(4-磺酰胺基-苯基)-硫脲基]-乙基}-苯甲酰胺的独特之处在于存在磺酰胺基-苯基-硫脲基部分,它赋予独特的化学和生物学特性。这使其成为各种研究应用的宝贵化合物,使其与其他类似化合物区分开来。
属性
分子式 |
C17H17Cl3N4O3S2 |
|---|---|
分子量 |
495.8 g/mol |
IUPAC 名称 |
3-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N4O3S2/c1-10-3-2-4-11(9-10)14(25)23-15(17(18,19)20)24-16(28)22-12-5-7-13(8-6-12)29(21,26)27/h2-9,15H,1H3,(H,23,25)(H2,21,26,27)(H2,22,24,28) |
InChI 键 |
IJWQUZDYUAKZRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11707067.png)
![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11707069.png)
![6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11707075.png)
![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)
![Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11707084.png)
![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)

![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)

![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
